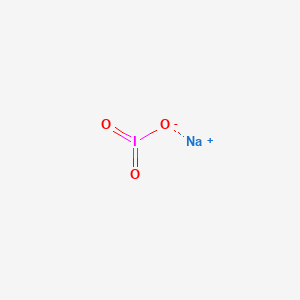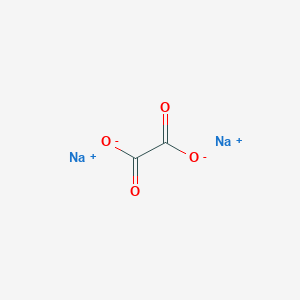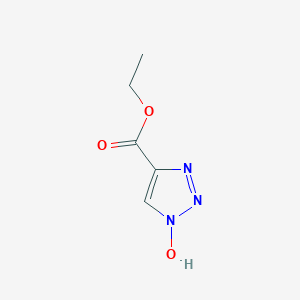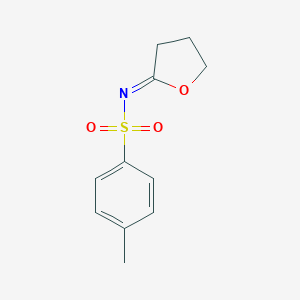
N-dihydrofuran-2-ylidene-toluene-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-dihydrofuran-2-ylidene-toluene-4-sulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DFTS and is known for its ability to inhibit the activity of certain enzymes in biological systems. In
科学研究应用
DFTS has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase. This enzyme plays a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase has been shown to have therapeutic potential in the treatment of conditions such as glaucoma, epilepsy, and osteoporosis.
作用机制
The mechanism of action of DFTS involves the formation of a covalent bond between the sulfonamide group of DFTS and the zinc ion at the active site of carbonic anhydrase. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in its activity.
生化和生理效应
The inhibition of carbonic anhydrase by DFTS has been shown to have various biochemical and physiological effects. For example, DFTS has been shown to reduce intraocular pressure in animal models of glaucoma, suggesting its potential as a treatment for this condition. Additionally, DFTS has been shown to inhibit bone resorption in vitro, suggesting its potential as a treatment for osteoporosis.
实验室实验的优点和局限性
One advantage of using DFTS in lab experiments is its high potency as an enzyme inhibitor. This allows for lower concentrations of the compound to be used, reducing the risk of non-specific effects. However, one limitation of using DFTS is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on DFTS. One area of interest is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of DFTS. Additionally, the potential therapeutic applications of DFTS in the treatment of glaucoma, epilepsy, and osteoporosis warrant further investigation. Finally, the use of DFTS as a tool for studying the role of carbonic anhydrase in various physiological processes could lead to a better understanding of the function of this enzyme in health and disease.
合成方法
The synthesis of DFTS involves the reaction of toluene-4-sulfonyl chloride with dihydrofuran in the presence of a base such as triethylamine. This reaction results in the formation of N-dihydrofuran-2-ylidene-toluene-4-sulfonamide as a white solid with a melting point of approximately 160-162°C.
属性
CAS 编号 |
139059-40-8 |
|---|---|
产品名称 |
N-dihydrofuran-2-ylidene-toluene-4-sulfonamide |
分子式 |
C11H13NO3S |
分子量 |
239.29 g/mol |
IUPAC 名称 |
(NZ)-4-methyl-N-(oxolan-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C11H13NO3S/c1-9-4-6-10(7-5-9)16(13,14)12-11-3-2-8-15-11/h4-7H,2-3,8H2,1H3/b12-11- |
InChI 键 |
IKPKKRMXQBKPLD-QXMHVHEDSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/CCCO2 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCO2 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCO2 |
同义词 |
Benzenesulfonamide, N-(dihydro-2(3H)-furanylidene)-4-methyl-, (Z)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



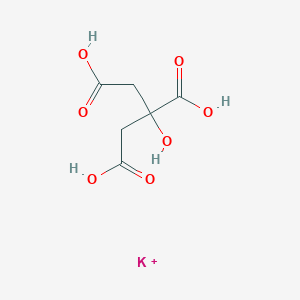
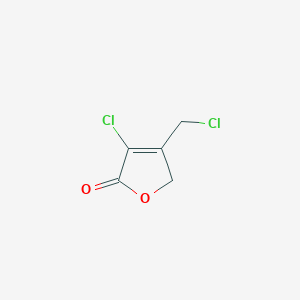
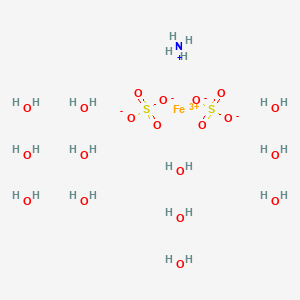


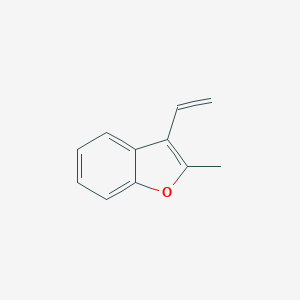
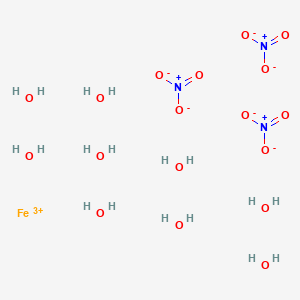
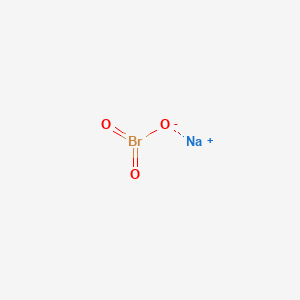
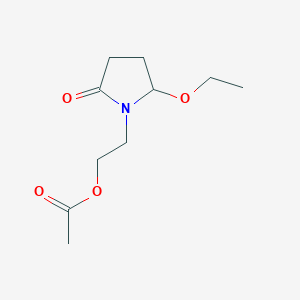
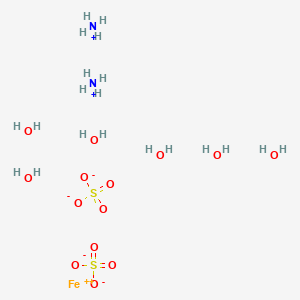
![2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)
